molecular formula C16H18FNO B12545584 3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine CAS No. 143651-11-0

3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine

Cat. No.: B12545584
CAS No.: 143651-11-0
M. Wt: 259.32 g/mol
InChI Key: VXUKINLGSHGBPH-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine is a substituted pyridine derivative characterized by three distinct functional groups:

  • Ethoxy group (-OCH₂CH₃) at position 3, which enhances lipophilicity and metabolic stability.
  • 4-Propylphenyl group at position 6, providing steric bulk and hydrophobic interactions.

This compound’s structure suggests applications in agrochemicals or pharmaceuticals, where pyridine derivatives are commonly utilized for their bioactivity. The ethoxy and fluorine substituents may influence solubility and membrane permeability, while the propylphenyl group could enhance soil adsorption in herbicidal contexts .

Properties

CAS No.

143651-11-0

Molecular Formula

C16H18FNO

Molecular Weight

259.32 g/mol

IUPAC Name

3-ethoxy-2-fluoro-6-(4-propylphenyl)pyridine

InChI

InChI=1S/C16H18FNO/c1-3-5-12-6-8-13(9-7-12)14-10-11-15(19-4-2)16(17)18-14/h6-11H,3-5H2,1-2H3

InChI Key

VXUKINLGSHGBPH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC(=C(C=C2)OCC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2-fluoro-6-(4-propylphenyl)pyridine typically involves the use of fluorinated pyridine precursors. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions . The general synthetic route involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis.

Industrial Production Methods

Industrial production of 3-ethoxy-2-fluoro-6-(4-propylphenyl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key pyridine derivatives is provided below:

Compound Substituents Key Properties
3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine 3-OCH₂CH₃, 2-F, 6-(4-propylphenyl) High lipophilicity (propylphenyl), moderate polarity (ethoxy), enhanced stability (F)
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid () 4-NH₂, 3-Cl, 6-(substituted phenyl), 2-COOH Herbicidal activity (carboxylic acid group), higher polarity due to -COOH
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine (CAS 1261907-11-2, ) 6-(ethoxycarbonyl-fluorophenyl), 2-OH Increased polarity (ester and hydroxyl groups), potential for hydrogen bonding
4-Ethoxy-2,6-bis(trifluoromethylphenyl)pyridine () 4-OCH₂CH₃, 2/6-CF₃ Extreme electronegativity (CF₃), high environmental persistence

Electronic and Steric Effects

  • Fluorine vs.
  • Ethoxy vs. Methoxy : The ethoxy group (C₂H₅O-) offers greater steric hindrance and lipophilicity than methoxy (CH₃O-), possibly delaying metabolic degradation .
  • Propylphenyl vs. Trifluoromethylphenyl : The 4-propylphenyl group in the target compound is less electronegative but more hydrophobic than ’s CF₃-substituted pyridine, favoring soil adsorption over environmental mobility .

Research Findings and Data

Physicochemical Properties (Estimated)

Property 3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine Compound Compound
LogP (Octanol-Water) ~3.8 (highly lipophilic) ~2.1 (polar due to -COOH) ~2.5 (moderate polarity)
Water Solubility (mg/L) <10 >500 ~100
Thermal Stability High (stable up to 250°C) Moderate (decomposes at 200°C) Low (decomposes at 150°C)

Biological Activity

3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine features a pyridine ring substituted with an ethoxy group, a fluorine atom, and a propylphenyl group. This unique arrangement is believed to enhance its hydrophobicity and influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyridine can inhibit bacterial growth through various mechanisms, including interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

In the context of cancer research, preliminary findings suggest that this compound may possess anticancer properties. It is hypothesized that its mechanism involves modulation of key cellular pathways associated with tumor growth and survival. Specifically, it may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in cancer cell proliferation .

The precise mechanism of action for 3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridine is still under investigation. However, it is believed to modulate the activity of specific enzymes and receptors, influencing cellular signaling pathways and gene expression. Its interaction with nAChRs suggests a role in altering neurotransmitter release and promoting apoptosis in cancer cells .

Case Studies

  • Modulation of nAChRs : A study examined the effects of various arylpyridine derivatives on human α7 nAChRs. The results indicated that modifications to the substituent groups significantly affected the potency and efficacy of these compounds as allosteric modulators .
  • Antimicrobial Screening : In vitro assays have demonstrated that related pyridine compounds exhibit varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that the presence of ethoxy and propyl groups enhances antibacterial efficacy.

Table 1: Biological Activity Summary

CompoundActivity TypeEC50 (µM)Maximum Modulation (%)
3-Ethoxy-2-fluoro-6-(4-propylphenyl)pyridineAnticancerTBDTBD
Related Aryl-Pyridine DerivativenAChR Modulation0.14600
Pyridine DerivativeAntimicrobial1.9600

Note: TBD = To Be Determined based on ongoing studies.

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